molecular formula C21H35NO B11565587 4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol

4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol

Cat. No.: B11565587
M. Wt: 317.5 g/mol
InChI Key: LCPBHCJDIYPASC-UHFFFAOYSA-N
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Description

4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound featuring a phenolic structure substituted with azepane and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-di-tert-butylphenol with azepane derivatives under controlled conditions. The reaction often requires a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced azepane derivatives.

    Substitution: Various alkyl or aryl-substituted phenols.

Scientific Research Applications

4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antioxidant properties and potential therapeutic benefits.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The azepane ring may interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(AZEPAN-1-YL)METHYL]-4,6-DI-TERT-BUTYLPHENOL
  • 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLCATECHOL

Uniqueness

4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both azepane and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

4-(azepan-1-ylmethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C21H35NO/c1-20(2,3)17-13-16(14-18(19(17)23)21(4,5)6)15-22-11-9-7-8-10-12-22/h13-14,23H,7-12,15H2,1-6H3

InChI Key

LCPBHCJDIYPASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCCC2

Origin of Product

United States

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